molecular formula C18H22N2O3S B4310225 5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4(5H)-ONE

5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4(5H)-ONE

Cat. No.: B4310225
M. Wt: 346.4 g/mol
InChI Key: XJAHEODUQUPNKP-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Diethoxybenzylidene)-2-pyrrolidin-1-yl-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyrrolidine ring, and a benzylidene moiety with diethoxy substituents

Preparation Methods

The synthesis of 5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4(5H)-ONE typically involves the condensation of 3,4-diethoxybenzaldehyde with 2-pyrrolidin-1-yl-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

5-(3,4-Diethoxybenzylidene)-2-pyrrolidin-1-yl-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown promise in biological studies, particularly in the investigation of its antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent, including its use in the development of new drugs for treating various diseases.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting their integrity and function.

Comparison with Similar Compounds

5-(3,4-Diethoxybenzylidene)-2-pyrrolidin-1-yl-1,3-thiazol-4(5H)-one can be compared with other similar compounds, such as:

    5-(3,4-Dimethoxybenzylidene)-2-pyrrolidin-1-yl-1,3-thiazol-4(5H)-one: This compound has methoxy groups instead of diethoxy groups, which may result in different chemical and biological properties.

    5-(3,4-Dimethoxybenzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione:

    Isopropyl (2E)-2-(3,4-Dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a more complex structure with additional functional groups, which may enhance its biological activity.

The uniqueness of 5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4(5H)-ONE lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(5E)-5-[(3,4-diethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-22-14-8-7-13(11-15(14)23-4-2)12-16-17(21)19-18(24-16)20-9-5-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAHEODUQUPNKP-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4(5H)-ONE
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5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4(5H)-ONE
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5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4(5H)-ONE

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